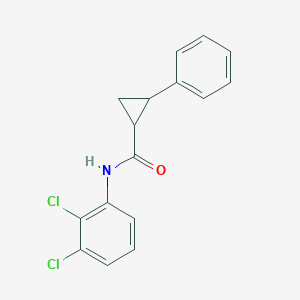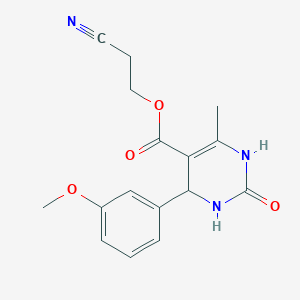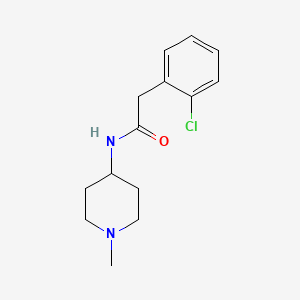![molecular formula C19H12Cl2O3 B5246349 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5246349.png)
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Preparation Methods
The synthesis of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Scientific Research Applications
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes or receptors involved in disease processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds such as:
3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the presence of a triple bond instead of a double bond in the prop-2-en-1-yloxy group.
Indole Derivatives: These compounds also contain an indene or indole nucleus and exhibit diverse biological activities, making them valuable in medicinal chemistry.
Imidazole Containing Compounds: These heterocyclic compounds have a similar aromatic structure and are known for their broad range of chemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c1-2-7-24-19-15(20)9-11(10-16(19)21)8-14-17(22)12-5-3-4-6-13(12)18(14)23/h2-6,8-10H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVNQXJMBJMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5246281.png)

![9-(4-morpholinyl)-2,3-dihydro-1H-cyclopenta[b]quinoline hydrochloride](/img/structure/B5246287.png)
![N-(2,5-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5246291.png)
![2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B5246292.png)
![2-(4-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5246301.png)
![3-benzyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5246310.png)
![1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE](/img/structure/B5246317.png)

![(5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5246327.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5246337.png)
![2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B5246344.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5246366.png)
